N-[4-(3,3-Dimethylmorpholine-4-carbonyl)phenyl]prop-2-enamide
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Overview
Description
N-[4-(3,3-Dimethylmorpholine-4-carbonyl)phenyl]prop-2-enamide is a chemical compound that features a morpholine ring substituted with a dimethyl group and a phenyl ring attached to a prop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,3-Dimethylmorpholine-4-carbonyl)phenyl]prop-2-enamide typically involves the reaction of 3,3-dimethylmorpholine with 4-isocyanatobenzoyl chloride, followed by the addition of prop-2-enamide. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,3-Dimethylmorpholine-4-carbonyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and nucleophiles like sodium azide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[4-(3,3-Dimethylmorpholine-4-carbonyl)phenyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(3,3-Dimethylmorpholine-4-carbonyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the target and the context of the application.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(3,3-Dimethylmorpholine-4-carbonyl)phenyl]acetamide
- N-[4-(3,3-Dimethylmorpholine-4-carbonyl)phenyl]butanamide
- N-[4-(3,3-Dimethylmorpholine-4-carbonyl)phenyl]pent-2-enamide
Uniqueness
N-[4-(3,3-Dimethylmorpholine-4-carbonyl)phenyl]prop-2-enamide is unique due to its specific structural features, such as the presence of a prop-2-enamide group, which can confer distinct reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[4-(3,3-dimethylmorpholine-4-carbonyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-4-14(19)17-13-7-5-12(6-8-13)15(20)18-9-10-21-11-16(18,2)3/h4-8H,1,9-11H2,2-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZQACSDOCTJHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1C(=O)C2=CC=C(C=C2)NC(=O)C=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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